Hydroxy-PEG3-sulfonic acid

概要

説明

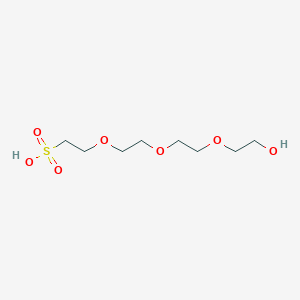

Hydroxy-PEG3-sulfonic acid is a compound that features both a hydroxyl group and a sulfonic acid group. The presence of a polyethylene glycol (PEG) spacer enhances its water solubility, making it a valuable compound in various scientific and industrial applications. The chemical formula for this compound is C8H18O7S, and it has a molecular weight of 258.29 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The hydroxyl group can be derivatized to various functional groups for conjugation purposes, while the sulfonic acid group can undergo esterification, halogenation, and displacement reactions .

Industrial Production Methods: In industrial settings, the production of Hydroxy-PEG3-sulfonic acid involves the use of high-purity PEG linkers and controlled reaction conditions to ensure the desired functionalization. The process typically includes steps such as purification, derivatization, and quality control to achieve a high-purity product suitable for research and industrial applications .

化学反応の分析

Types of Reactions: Hydroxy-PEG3-sulfonic acid undergoes various types of chemical reactions, including:

Esterification: The sulfonic acid group can react with alcohols to form esters.

Displacement Reactions: The sulfonic acid group can be displaced by other nucleophiles

Common Reagents and Conditions:

Esterification: Typically involves the use of alcohols and acid catalysts.

Halogenation: Requires halogenating agents such as chlorine or bromine.

Displacement Reactions: Involves nucleophiles such as amines or thiols

Major Products Formed:

Esters: Formed from esterification reactions.

Halogenated Compounds: Resulting from halogenation.

Substituted Compounds: Produced from displacement reactions

科学的研究の応用

Applications in Drug Delivery

Hydroxy-PEG3-sulfonic acid is primarily utilized in drug delivery systems due to its ability to improve the solubility and bioavailability of therapeutic agents:

- PEGylation: This process involves attaching PEG chains to drugs or biomolecules, enhancing their water solubility and stability. This compound serves as an effective linker in this context, facilitating the development of PEGylated formulations that exhibit prolonged circulation times in the bloodstream and reduced immunogenicity .

- Nanoparticle Functionalization: The compound can be used to modify nanoparticles, improving their stability and dispersion in aqueous solutions. This is particularly beneficial for targeted drug delivery applications where enhanced permeability and retention (EPR) effects can be exploited to accumulate nanoparticles in tumor tissues .

Bioconjugation Applications

Bioconjugation refers to the process of linking biomolecules together to create novel entities with specific properties:

- Protein Conjugation: this compound can be employed to conjugate proteins or peptides, enhancing their solubility and stability. The hydroxyl group allows for site-specific labeling or functionalization, which is crucial for developing diagnostic tools and therapeutic agents .

- Antibody Drug Conjugates: In the context of antibody-drug conjugates (ADCs), this compound can facilitate the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity .

Material Science Applications

In material science, this compound finds several uses:

- Surface Modification: It can modify surfaces of metal oxides (e.g., silica, titanium dioxide) to enhance hydrophilicity and improve interactions with other materials. This property is essential for developing advanced coatings and films with specific chemical properties .

- Polymer Chemistry: The compound can be incorporated into polymers to enhance their hydrophilicity or provide specific functionalities. Such modifications are valuable in creating materials with tailored properties for various industrial applications .

Environmental Applications

This compound also has potential applications in environmental science:

作用機序

The mechanism of action of Hydroxy-PEG3-sulfonic acid involves its ability to enhance the solubility and stability of conjugated molecules. The hydroxyl group allows for further derivatization, while the sulfonic acid group can participate in various chemical reactions. The PEG spacer increases water solubility, making the compound suitable for use in aqueous environments .

類似化合物との比較

Hydroxy-PEG4-sulfonic acid: Similar structure with an additional PEG unit, offering increased solubility.

Methoxy-PEG3-sulfonic acid: Contains a methoxy group instead of a hydroxyl group, affecting its reactivity and applications.

Carboxy-PEG3-sulfonic acid: Features a carboxyl group, providing different chemical properties and reactivity .

Uniqueness: Hydroxy-PEG3-sulfonic acid is unique due to its combination of hydroxyl and sulfonic acid groups, along with the PEG spacer. This combination provides a balance of reactivity and solubility, making it versatile for various applications in research and industry .

生物活性

Hydroxy-PEG3-sulfonic acid is a specialized polyethylene glycol (PEG) derivative known for its unique chemical and biological properties. This compound has garnered attention in various fields, including drug delivery, bioconjugation, and surface modification due to its hydrophilicity and biocompatibility. This article explores the biological activity of this compound, emphasizing its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₈O₆S

- Molecular Weight : 266.288 g/mol

- Density : 1.2 ± 0.1 g/cm³

- LogP : -2.07

- Boiling Point : 420.7 ± 40.0 °C at 760 mmHg

- Flash Point : 155.5 ± 20.8 °C

These properties highlight the compound's stability and solubility in aqueous environments, making it suitable for biological applications.

This compound functions primarily as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that can selectively degrade target proteins by harnessing the ubiquitin-proteasome system. The sulfonic acid group enhances the solubility and interaction of the compound with biological systems, facilitating effective delivery and bioactivity.

Applications

- Drug Delivery Systems : this compound improves the solubility and stability of therapeutic agents, enhancing their bioavailability.

- Bioconjugation : It serves as a versatile linker for attaching drugs or imaging agents to biomolecules, allowing for targeted therapy.

- Surface Modification : The compound is used to modify surfaces of nanoparticles and medical devices to improve biocompatibility and reduce protein adsorption.

In Vitro Studies

Research has demonstrated that this compound can effectively enhance the performance of drug delivery systems:

- A study found that PEGylated liposomes exhibited prolonged circulation times in vivo compared to non-PEGylated counterparts, suggesting that increasing the molecular weight of PEG can significantly impact pharmacokinetics .

- Another investigation highlighted that PEG derivatives could reduce bacterial adhesion on surfaces, thereby minimizing infection risks in medical applications .

Case Studies

- Cancer Therapy : A study evaluated the use of this compound in PROTACs aimed at degrading oncogenic proteins in cancer cells. The results indicated a significant reduction in target protein levels, leading to decreased cell proliferation rates in vitro.

- Infection Control : Research involving PEG-modified polyurethane surfaces showed a marked decrease in bacterial adhesion, suggesting that this compound could be beneficial in preventing postoperative infections .

Comparative Analysis with Other PEG Derivatives

| Property | This compound | PEG4-sulfonic Acid |

|---|---|---|

| Molecular Weight | 266.288 g/mol | 258.289 g/mol |

| LogP | -2.07 | -3.31 |

| Density | 1.2 ± 0.1 g/cm³ | 1.3 ± 0.1 g/cm³ |

| Application | Drug delivery, bioconjugation | Drug delivery |

| Biological Activity | High | Moderate |

This table illustrates how this compound compares with other PEG derivatives, highlighting its superior biological activity.

特性

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O7S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h9H,1-8H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWODSFSRWAVESG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。